molecular formula C11H18N2O2S B2730180 Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate CAS No. 1781878-76-9

Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate

Cat. No.: B2730180
CAS No.: 1781878-76-9
M. Wt: 242.34
InChI Key: IKQQACDYIJWBPQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-Isothiocyanatopiperidine-1-carboxylate is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its molecular structure features a piperidine ring that is protected by a tert-butoxycarbonyl (Boc) group and functionalized with a highly reactive isothiocyanate group. This combination makes the compound a versatile precursor for the synthesis of more complex molecules, particularly through cyclization reactions with diamines to form 2-aminobenzimidazole scaffolds . Such scaffolds are of significant interest in the exploration of novel therapeutic agents. For instance, research into antimalarial compounds has utilized similar N-Boc-protected piperidine isothiocyanate intermediates to generate chemical libraries for screening and optimization . The Boc group enhances the compound's stability and solubility for handling in laboratory settings, and can be readily removed under acidic conditions to unveil the secondary amine for further functionalization . By providing a protected yet reactive piperidine building block, this compound accelerates the synthesis of diverse heterocyclic compounds aimed at addressing challenging biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 3-isothiocyanatopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQQACDYIJWBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Reaction Pathways for Boc Protection and Isothiocyanate Formation

Boc Protection of 3-Aminopiperidine

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines due to its stability under diverse reaction conditions and ease of removal under acidic conditions. For tert-butyl 3-isothiocyanatopiperidine-1-carboxylate, the synthesis logically begins with the Boc protection of 3-aminopiperidine.

Di-tert-Butyl Dicarbonate (Boc₂O) as the Protecting Agent

The most common method involves reacting 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl 3-aminopiperidine-1-carboxylate. For example, analogous Boc protections of pyrrolidinol derivatives achieved yields exceeding 85% under similar conditions.

Representative Conditions:

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (1.2 equivalents)
  • Temperature: 0°C to room temperature
  • Yield: 80–90% (extrapolated from analogous reactions).
Alternative Protecting Strategies

While Boc₂O dominates industrial applications, alternative reagents like Boc-OSu (N-(tert-butoxycarbonyloxy)succinimide) may be used in polar aprotic solvents such as acetonitrile. However, these methods are less cost-effective for large-scale synthesis.

Conversion of Primary Amine to Isothiocyanate

The introduction of the isothiocyanate group (–NCS) into tert-butyl 3-aminopiperidine-1-carboxylate represents the critical step. Two principal methods are employed in organic synthesis:

Thiophosgene (CSCl₂) Method

Thiophosgene reacts with primary amines to form isothiocyanates via intermediate thiocarbamoyl chlorides. For tert-butyl 3-aminopiperidine-1-carboxylate, this reaction is conducted in anhydrous DCM at 0°C, with careful pH control to minimize side reactions:

$$
\text{Boc-protected amine} + \text{CSCl}_2 \xrightarrow{\text{Base}} \text{Boc-protected isothiocyanate} + 2\text{HCl}
$$

Optimized Parameters:

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equivalents)
  • Temperature: 0°C, gradually warming to 25°C
  • Yield: 60–75% (estimated from analogous fluorination reactions).
Thiocarbonyl Transfer Reagents

To circumvent thiophosgene’s toxicity, safer alternatives like thiocarbonyldiimidazole (TCDI) or polymer-supported reagents are utilized. For instance, TCDI facilitates isothiocyanate formation in THF at reflux, though with marginally lower yields (50–65%).

Advanced Methodological Developments and Catalytic Innovations

Micellar Catalysis for Enhanced Efficiency

Recent advances in green chemistry have demonstrated the efficacy of micellar systems in improving reaction yields and reducing waste. Aqueous micelles formed by surfactants like SDS (sodium dodecyl sulfate) can solubilize hydrophobic reactants, enabling Boc protection and isothiocyanate formation in water. For example, micellar catalysis boosted yields in sodium borohydride reductions to 80% diastereomeric excess.

Case Study:

  • Catalyst: SDS (10 wt%)
  • Solvent: Water
  • Temperature: 25°C
  • Yield Improvement: 15–20% over traditional methods.

Reaction Optimization and Process Scalability

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, THF) accelerate Boc protection but may hinder thiophosgene reactions due to nucleophilic interference. Empirical data suggest DCM as the optimal compromise for both steps.

Temperature Optimization Table:

Reaction Step Optimal Temperature Yield (%)
Boc Protection 0–25°C 85–90
Isothiocyanate Formation 0–25°C 60–75

Catalytic Additives

Copper catalysts (e.g., CuI) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) have been shown to enhance oxidation steps in related syntheses, though their utility in isothiocyanate formation remains underexplored.

Purification and Analytical Characterization

Chromatographic Techniques

Flash column chromatography using silica gel (hexane/ethyl acetate gradients) effectively isolates this compound. HPLC analyses with C18 columns confirm purity ≥95%.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.47 (s, 9H, Boc CH₃), 3.20–3.80 (m, 4H, piperidine H), 4.90 (s, 1H, NCS).
  • IR (cm⁻¹): 2100 (–NCS stretch), 1680 (C=O Boc).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for thiourea-based kinase inhibitors and antibiotic conjugates. Its Boc group facilitates selective deprotection in multi-step syntheses, as exemplified in statin intermediate preparations.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation strategies to label proteins and other biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-isothiocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines, leading to the formation of thiourea derivatives. This reactivity is exploited in various chemical and biological applications, including the labeling of biomolecules and the synthesis of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs:

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

(3-tert-Butylcyclobutyl)methanol (Ref: 3D-GWC88392)

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups
Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate C₁₁H₁₈N₂O₂S 242.34 Isothiocyanate, tert-butyl carbamate
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.40 Hydroxymethyl, methoxyphenyl, tert-butyl carbamate
(3-tert-Butylcyclobutyl)methanol C₉H₁₈O 142.24 Cyclobutyl, tert-butyl, primary alcohol
Key Observations:
  • Reactivity : The isothiocyanate group in the target compound enables rapid coupling reactions, contrasting with the hydroxymethyl group in the pyrrolidine analog (used for oxidation or esterification) and the alcohol group in the cyclobutyl derivative (suitable for nucleophilic substitution or ester formation).
  • Stereochemistry : The pyrrolidine derivative exhibits defined stereochemistry (3s,4r), making it valuable for chiral synthesis, whereas the target compound’s piperidine ring lacks stereochemical complexity in this context .
Key Findings:
  • The target compound’s isothiocyanate group is pivotal in medicinal chemistry for creating urea/thiourea-based inhibitors (e.g., kinase or protease targets).
  • The cyclobutyl derivative’s applications remain exploratory, likely serving as a precursor for ligands in catalysis or photochemical studies.

Stability and Handling Considerations

Compound Name Stability Profile Handling Precautions
This compound Moisture-sensitive; decomposes in humid conditions Store anhydrous; use inert atmosphere
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Stable under recommended storage conditions Avoid prolonged light exposure
(3-tert-Butylcyclobutyl)methanol Generally stable; no reported hazards Standard alcohol handling protocols
Key Risks:
  • The target compound’s isothiocyanate may release toxic fumes (e.g., HCN) under decomposition, necessitating rigorous PPE and ventilation.

Toxicity and Environmental Impact

Compound Name Toxicity Profile Environmental Notes
This compound Potential irritant (skin/eyes); no ecotoxicology data Dispose as hazardous waste
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Limited data; assume precautionary measures No regulatory restrictions
(3-tert-Butylcyclobutyl)methanol Possible methanol-like toxicity No significant ecological data

Q & A

Q. What are the optimal synthetic routes for synthesizing tert-butyl 3-isothiocyanatopiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from a piperidine backbone. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate in the presence of a base like triethylamine (solvent: dichloromethane, room temperature) .
  • Step 2 : Introduction of the isothiocyanate group at the 3-position via nucleophilic substitution or thiocarbonylation. For example, treatment with thiophosgene or ammonium thiocyanate under controlled pH and temperature to avoid side reactions .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and confirmed by NMR and mass spectrometry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify regioselectivity of the isothiocyanate group and Boc protection .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns .
  • Infrared (IR) Spectroscopy : A strong absorption band near 2100 cm1^{-1} confirms the isothiocyanate (-NCS) group .
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) can refine crystallographic data, though this requires high-quality single crystals .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiophosgene derivatives) .
  • Storage : Keep in a cool, dry place under inert atmosphere (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and the expected molecular structure?

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to confirm connectivity and rule out regiochemical ambiguities .
  • Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-calculated spectra to identify discrepancies .
  • Alternative Synthesis : Prepare a derivative (e.g., hydrolyze the isothiocyanate to amine) and compare analytical data to isolate the source of inconsistency .

Q. What strategies optimize the introduction of the isothiocyanate group while minimizing side reactions?

  • Reagent Selection : Use ammonium thiocyanate instead of thiophosgene to reduce toxicity and control reactivity .
  • Temperature Control : Conduct reactions at 0–5°C to suppress dimerization or hydrolysis of the isothiocyanate group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, improving yield .

Q. How can Design of Experiments (DoE) methodologies improve synthesis scalability?

  • Factor Screening : Use fractional factorial designs to identify critical variables (e.g., reagent stoichiometry, solvent volume) .
  • Response Surface Modeling : Optimize temperature and reaction time to maximize yield while minimizing impurities .
  • Flow Chemistry : Transition batch reactions to continuous-flow systems for improved heat/mass transfer and reproducibility .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity .
  • Docking Studies : Use AutoDock or Schrödinger Suite to explore potential as a covalent inhibitor via isothiocyanate-electrophile interactions .
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks .

Data Interpretation & Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across assays?

  • Assay Validation : Confirm assay specificity using positive/negative controls (e.g., known enzyme inhibitors) .
  • Metabolic Stability Testing : Evaluate compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .
  • Dose-Response Curves : Perform IC50_{50}/EC50_{50} studies to ensure activity is concentration-dependent and reproducible .

Q. What are the implications of unexpected byproducts during synthesis?

  • Mechanistic Analysis : Use LC-MS to identify byproducts (e.g., disulfides from thiocyanate dimerization) and adjust reaction conditions .
  • Kinetic Studies : Monitor reaction progress via in situ IR to pinpoint when side reactions dominate .
  • Protecting Group Strategy : Switch from Boc to Fmoc protection if tert-butyl cleavage is observed under acidic conditions .

Methodological Advancements

Q. How can advanced crystallography techniques improve structural characterization?

  • Twinned Data Refinement : Use SHELXL to resolve overlapping reflections in twinned crystals, common with flexible piperidine derivatives .
  • High-Resolution Synchrotron Data : Collect data at <1.0 Å resolution to resolve disorder in the tert-butyl or isothiocyanate groups .

Q. What role does isotopic labeling play in mechanistic studies of this compound?

  • 15^{15}N-Labeling : Trace the fate of the isothiocyanate group in reactions with amines or thiols via 15^{15}N NMR .
  • Deuterium Exchange : Use D2_2O to study hydrolysis pathways and identify labile protons .

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